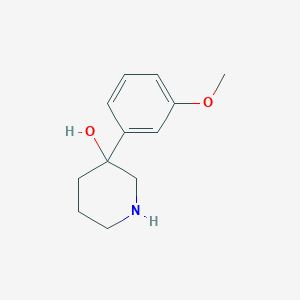
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its pyrazole ring structure, which is substituted with a difluoromethyl group and a methyl group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine. This reaction sequence forms the pyrazole ring and introduces the difluoromethyl and methyl substituents . The reaction conditions often include the use of a Lewis acid catalyst and a fluoride reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a sealed environment to prevent contamination and degradation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-difluoromethyl-1-methylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation . The difluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Isopyrazam: Another pyrazole-based fungicide with similar structural features.
Sedaxane: A fungicide with a difluoromethyl group, used in crop protection.
Bixafen: A pyrazole carboxamide fungicide with a similar mode of action.
Uniqueness: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and methyl groups on the pyrazole ring provides unique chemical properties that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C7H8F2N2O2 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
methyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-4(7(12)13-2)5(10-11)6(8)9/h3,6H,1-2H3 |
Clé InChI |
YJQZFIRWILVKCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


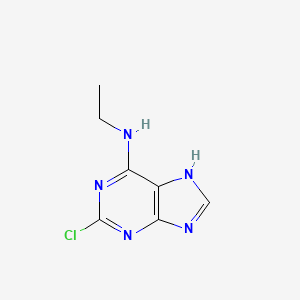
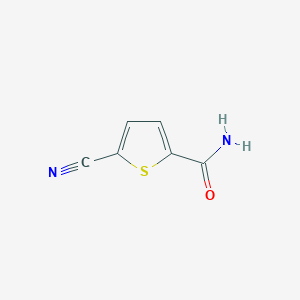
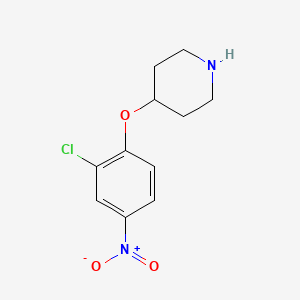
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
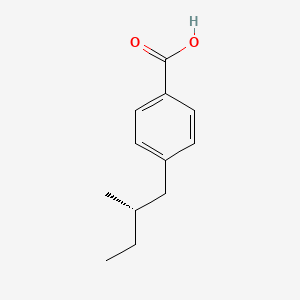
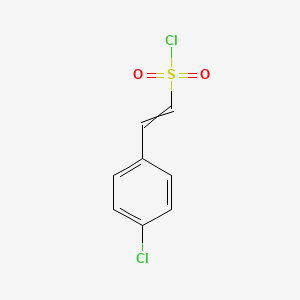
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
![3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
![N~1~-[2-(Pyrrolidin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B8736696.png)
